Isohyenanchin

Description

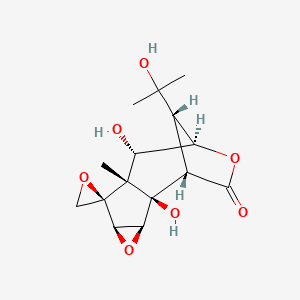

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5-,6+,7+,8+,9+,10-,13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLYIEOSKVYJIP-XIWURNNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Source and Isolation of Isohyenanchin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of Isohyenanchin, a picrotoxane sesquiterpenoid of interest for its biological activity. The document details its primary botanical source, presents comparative data with related compounds, outlines a comprehensive experimental protocol for its isolation, and illustrates its relevant biological signaling pathway.

Primary Natural Source of this compound

The principal natural source of this compound is the plant Hyenancha globosa , a member of the Picrodendraceae family. This plant is known to produce a variety of picrotoxane sesquiterpenoids, including hyenanchin and its isomer, this compound. While the broader class of picrotoxins, such as picrotoxinin and picrotin, are famously extracted from Anamirta cocculus (fishberry), the most direct and documented source for this compound is Hyenancha globosa.

Comparative Data of Related Picrotoxane Sesquiterpenoids

To provide a clear context for this compound, the following table summarizes its key chemical properties alongside those of the closely related compounds hyenanchin and picrotoxinin.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Primary Natural Source |

| This compound | C₁₅H₂₀O₇ | 312.32 | 19417-00-6 | Hyenancha globosa |

| Hyenanchin | C₁₅H₂₀O₇ | 312.32 | 23735-34-4 | Hyenancha globosa |

| Picrotoxinin | C₁₅H₁₆O₆ | 292.28 | 17617-45-7 | Anamirta cocculus |

Experimental Protocol: Isolation of Picrotoxane Sesquiterpenoids

The following protocol is a generalized yet detailed methodology for the extraction and isolation of picrotoxane sesquiterpenoids from plant material. This procedure, adapted from established methods for picrotoxin extraction from Anamirta cocculus, is applicable for the isolation of this compound from the fruits of Hyenancha globosa.

3.1. Materials and Equipment

-

Plant Material: Dried and ground fruits of Hyenancha globosa.

-

Solvents: 95% Ethanol, Petroleum ether, Chloroform, Ethyl acetate, Methanol (all analytical grade).

-

Equipment: Soxhlet extractor, Rotary evaporator, Glass column for chromatography, Silica gel (60-120 mesh), Thin Layer Chromatography (TLC) plates (silica gel G), UV chamber, Glassware (beakers, flasks, etc.), Heating mantle, Filtration apparatus.

3.2. Extraction Procedure

-

Defatting: The powdered plant material (e.g., 1 kg) is first defatted with petroleum ether in a Soxhlet extractor for approximately 24 hours to remove lipids and other nonpolar compounds. The defatted plant material is then air-dried.

-

Ethanolic Extraction: The defatted powder is subsequently extracted with 95% ethanol in a Soxhlet extractor for 48-72 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous residue.

3.3. Isolation and Purification by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel suspended in chloroform to create a stationary phase.

-

Sample Loading: The concentrated ethanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents of increasing polarity. A typical gradient starts with 100% chloroform, gradually introducing ethyl acetate, and then methanol. The following gradient can be employed:

-

Chloroform (100%)

-

Chloroform:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1, 8:2)

-

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC). The TLC plates are developed in a suitable solvent system (e.g., chloroform:ethyl acetate) and visualized under a UV lamp or by staining with an appropriate reagent (e.g., iodine vapor).

-

Pooling and Crystallization: Fractions containing the compound of interest (as identified by TLC comparison with a standard, if available) are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

Signaling Pathway and Mechanism of Action

This compound is known to be a weak antagonist of ionotropic GABA receptors.[1] Its action is analogous to that of the more potent and well-studied picrotoxinin, which acts as a non-competitive antagonist of the GABA-A receptor. The following diagram illustrates the signaling pathway of the GABA-A receptor and the inhibitory action of picrotoxane sesquiterpenoids.

Pathway Description: In normal neurotransmission, the neurotransmitter GABA (gamma-aminobutyric acid) is synthesized from glutamate and released into the synaptic cleft. It then binds to the GABA-A receptor on the postsynaptic neuron, which is a ligand-gated chloride ion channel. This binding opens the channel, allowing chloride ions to flow into the neuron, leading to hyperpolarization and an inhibitory effect. This compound, like other picrotoxane sesquiterpenoids, acts as a non-competitive antagonist. It binds to an allosteric site within the chloride channel pore of the GABA-A receptor, inducing a conformational change that blocks the channel. This prevents the influx of chloride ions even when GABA is bound to the receptor, thereby inhibiting its inhibitory function and leading to a net excitatory effect on the central nervous system.

References

Technical Whitepaper: Isolation and Characterization of Picrotoxane Sesquiterpenes and their Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial investigations into the discovery and isolation of isohyenanchin from Campanula medium did not yield substantiating primary scientific literature. The information presented herein is based on the well-documented discovery, isolation, and characterization of the structurally related and biologically active compound picrotoxin, sourced from Anamirta cocculus. One commercial supplier lists Campanula medium L. as a source of this compound, however, this has not been independently verified in peer-reviewed literature.[1] Picrotoxin is a non-competitive antagonist of the GABA-A receptor, a mechanism of action also attributed to this compound.[2]

Introduction

Picrotoxin is a neurotoxic sesquiterpene lactone first isolated in 1812 by the French pharmacist Pierre François Guillaume Boullay.[3] It is a molecular equimolar mixture of two distinct compounds: the more biologically active picrotoxinin and the less active picrotin.[3][4] The primary natural source of picrotoxin is the fruit of the Southeast Asian climbing plant, Anamirta cocculus.[3]

The toxic and stimulant properties of picrotoxin are attributed to its action as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor.[2][5] By blocking the inhibitory effects of GABA in the central nervous system, picrotoxin can induce convulsions.[2][6] This mechanism of action makes it a valuable pharmacological tool for studying the GABAergic system.

This technical guide outlines a general methodology for the extraction, isolation, and structural elucidation of picrotoxin from its natural source, presents its key analytical data, and illustrates its mechanism of action on the GABA-A receptor.

Experimental Protocols

The following protocols are generalized methodologies for the isolation and characterization of picrotoxin from Anamirta cocculus.

Extraction of Picrotoxin

A solid-liquid extraction method is typically employed to isolate crude picrotoxin from the plant material.

Protocol:

-

Preparation of Plant Material: Dried and powdered fruits of Anamirta cocculus are used as the starting material.

-

Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent. Methanol or ethanol are commonly used due to their polarity, which is effective for extracting sesquiterpene lactones.

-

Extraction Procedure:

-

The powdered plant material is macerated in the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Alternatively, Soxhlet extraction can be used for a more exhaustive extraction.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Picrotoxin

The crude extract, a complex mixture of phytochemicals, is subjected to chromatographic techniques to isolate picrotoxin.

Protocol:

-

Liquid-Liquid Partitioning: The crude extract is dissolved in a suitable solvent system (e.g., methanol-water) and partitioned against a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

-

Column Chromatography: The polar fraction is then subjected to column chromatography over silica gel.

-

A solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate) is used to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing picrotoxin.

-

-

Recrystallization: Fractions rich in picrotoxin are pooled, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent (e.g., hot water or ethanol) to yield purified picrotoxin crystals.

Structural Elucidation

The structure of the isolated compounds is confirmed using modern spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of picrotoxinin and picrotin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms in the molecules.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms and confirm the final structures.

-

Data Presentation

The following tables summarize the key physical and spectroscopic data for the two components of picrotoxin.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| Picrotoxinin | C₁₅H₁₆O₆ | 292.28 g/mol | 17617-45-7 |

| Picrotin | C₁₅H₁₈O₇ | 310.30 g/mol | 21416-53-5 |

| Technique | Description |

| ¹H NMR | Provides information on the number and types of protons, their chemical environment, and neighboring protons. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical shifts, indicating their functional groups. |

| Mass Spec | Determines the exact mass and molecular formula. Fragmentation patterns can provide structural clues. |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of picrotoxin.

Signaling Pathway: GABA-A Receptor Antagonism

Picrotoxin acts as a non-competitive antagonist at the GABA-A receptor, which is a ligand-gated ion channel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Picrotoxin - Wikipedia [en.wikipedia.org]

- 4. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Isohyenanchin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin is a naturally occurring sesquiterpene lactone that has garnered interest in the scientific community for its neurological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Chemical Identity and Structure

This compound, a member of the sesquiterpenoid class of natural products, possesses a complex polycyclic structure. Its chemical identity is defined by the following key identifiers:

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₇ |

| Molecular Weight | 312.32 g/mol |

| CAS Number | 19417-00-6 |

| Synonyms | Hydroxycoriatin |

A 2D representation of the chemical structure of this compound is provided below:

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized:

| Property | Value/Description |

| Physical State | Solid |

| Melting Point | Not reported |

| Solubility | Information not available. Given its poly-oxygenated structure, it is likely to have some solubility in polar organic solvents. Its solubility in water is predicted to be low. |

Further experimental determination of these properties is crucial for its handling, formulation, and development as a potential therapeutic agent.

Spectroscopic Data

Comprehensive spectroscopic data is essential for the unequivocal identification and characterization of this compound. While specific spectra are not widely published, the expected spectral features based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous stereocenters and conformationally restricted ring systems. Key signals would likely include:

-

Several signals in the aliphatic region (1.0-2.5 ppm) corresponding to the methyl and methylene protons of the terpene backbone.

-

Multiple signals in the region of 3.5-5.0 ppm for protons attached to carbons bearing oxygen atoms (alcohols, ethers, and the lactone).

-

The presence of hydroxyl groups would give rise to exchangeable proton signals, the chemical shifts of which would be dependent on the solvent and concentration.

-

-

¹³C-NMR: The carbon NMR spectrum would provide complementary information, with expected signals for:

-

Aliphatic carbons (CH₃, CH₂, CH) in the range of 10-60 ppm.

-

Carbons bonded to oxygen (C-O) in the range of 60-90 ppm.

-

A downfield signal corresponding to the carbonyl carbon of the lactone group (typically >170 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₅H₂₀O₇. Fragmentation would likely involve the loss of water, carbon monoxide, and other small neutral molecules from the polycyclic core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1750-1780 cm⁻¹ characteristic of a γ-lactone.

-

C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O single bonds.

Biological Activity and Signaling Pathways

This compound is known to exhibit antagonistic activity at specific neurotransmitter receptors.

GABA Receptor Antagonism

This compound is reported to be a weak antagonist of ionotropic GABA (γ-aminobutyric acid) receptors[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

The antagonistic action of this compound at GABA receptors suggests it can block the inhibitory effects of GABA, potentially leading to a state of neuronal excitation. This mechanism is shared by other convulsant agents.

References

Isohyenanchin: A Technical Guide to a Picrotoxane Sesquiterpene Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin, a member of the picrotoxane class of sesquiterpene lactones, is a neuroactive compound known for its antagonistic activity at ionotropic γ-aminobutyric acid (GABA) receptors. Picrotoxane sesquiterpenoids are a unique class of natural products characterized by a highly oxidized cis-hydrindene core, lactone rings, and epoxide functionalities. This technical guide provides a comprehensive overview of this compound, including its biological activity, what is known of its mechanism of action, and available data. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological potential of this compound and related compounds.

Introduction

Picrotoxane sesquiterpenoids are a significant class of natural products, with a history dating back to the isolation of picrotoxin in the early 19th century. These compounds have garnered attention from natural product chemists, synthetic chemists, and pharmacologists due to their complex molecular architectures and potent biological activities. Many picrotoxane-type sesquiterpenes function as potent neurotoxins by acting as strong antagonists of the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This antagonism leads to excitatory effects.

This compound, also known as hydroxycoriatin, is a notable member of this family. It is recognized as a weak antagonist of ionotropic GABA receptors. This guide will synthesize the available scientific information on this compound, presenting it in a structured format to facilitate further research and development.

Biological Activity

The primary biological activity of this compound is its antagonism of ionotropic GABA receptors. While it is characterized as a weak antagonist, this interaction is central to its physiological effects. The antagonism of GABA receptors by picrotoxane sesquiterpenoids can lead to a range of neurological effects, from neurotoxicity to potential neuroprotective properties under specific conditions.

Quantitative Data

Currently, specific quantitative data on the biological activity of this compound, such as its IC50 value for GABA receptor binding, is not widely available in publicly accessible literature. The table below is structured to incorporate such data as it becomes available through further research.

| Biological Target | Assay Type | Reported Value (e.g., IC50) | Source |

| Ionotropic GABA Receptors | Radioligand Binding Assay | Data Not Available | |

| Specific GABA-A Receptor Subunits | Electrophysiology | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for advancing research. The following sections outline generalized procedures based on common practices for picrotoxane sesquiterpenoids.

Isolation and Purification

A general workflow for the isolation of picrotoxane sesquiterpenoids from their natural sources, such as Hyenanche globosa, typically involves the following steps:

Caption: Generalized workflow for the isolation and characterization of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The active fraction (often the ethyl acetate fraction for sesquiterpene lactones) is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

GABA Receptor Binding Assay

To determine the affinity of this compound for the GABA receptor, a radioligand binding assay is a standard method.

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from a suitable source, such as the rat cerebral cortex.

-

Incubation: The membranes are incubated with a radiolabeled GABA receptor ligand (e.g., [³H]muscimol or [³H]GABA) in the presence of varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Mechanism of Action and Signaling Pathways

Picrotoxane sesquiterpenoids, including this compound, are known to be non-competitive antagonists of the GABA-A receptor. They are believed to bind to a site within the ion channel pore, thereby physically blocking the flow of chloride ions, rather than competing with GABA for its binding site on the receptor.

The binding of GABA to its receptor normally causes the opening of the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory effect. By blocking this channel, this compound prevents this hyperpolarization, leading to a state of neuronal excitation.

Caption: Proposed mechanism of action of this compound on the GABA-A receptor.

Spectroscopic Data

NMR Spectroscopy

| ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Data Not Available | Data Not Available |

Mass Spectrometry

| Technique | m/z |

| ESI-MS | Data Not Available |

| HR-ESI-MS | Data Not Available |

Conclusion

This compound represents an intriguing member of the picrotoxane family of sesquiterpene lactones with a known, albeit weak, antagonistic effect on ionotropic GABA receptors. Its complex structure and biological activity make it a person of interest for further investigation in the fields of natural product chemistry, pharmacology, and drug development. This technical guide has summarized the current understanding of this compound and provided a framework for future research by outlining key experimental protocols and data requirements. The elucidation of its precise quantitative biological activity, detailed signaling pathways, and comprehensive spectroscopic characterization will be crucial steps in unlocking the full potential of this neuroactive natural product.

The Uncharted Path: A Technical Guide to the Biosynthesis of Isohyenanchin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin, a potent picrotoxane sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its neurotoxic properties and potential as a pharmacological tool. Despite its well-documented physiological effects, the intricate biosynthetic pathway leading to its formation in plants, primarily in species such as Anamirta cocculus, remains largely unelucidated. This technical guide synthesizes the current understanding of picrotoxane biosynthesis, drawing parallels from related compounds to propose a putative pathway for this compound. It aims to provide a comprehensive resource for researchers, encompassing a hypothetical biosynthetic route, key enzymatic steps, and generalized experimental protocols to facilitate further investigation into this complex natural product. The absence of direct experimental data on this compound biosynthesis necessitates that the pathway presented herein is considered a hypothetical framework, intended to stimulate and guide future research in this area.

Introduction

Picrotoxane sesquiterpenoids are a class of highly oxygenated and structurally complex natural products known for their potent biological activities.[1] this compound is a member of this family, found in the seeds of Anamirta cocculus, a plant native to Southeast Asia and India.[2] These seeds have a long history of use as a fish poison, a testament to the neurotoxic potency of their constituents.[2] The core chemical structure of picrotoxanes, including this compound, is a compact tricyclic skeleton, which presents a formidable challenge for chemical synthesis and an intriguing puzzle for biosynthetic elucidation.[2]

While the total synthesis of several picrotoxanes has been achieved, their biosynthesis in plants is not well understood.[2] This guide will construct a hypothetical pathway for this compound by leveraging the established principles of terpenoid biosynthesis and the partial elucidation of pathways for similar picrotoxane compounds, such as dendrobine.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all sesquiterpenoids, is proposed to originate from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.

Upstream Pathway: Synthesis of Farnesyl Pyrophosphate (FPP)

The initial steps of the proposed this compound biosynthesis are conserved among all sesquiterpenoids.

-

MVA Pathway: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield IPP.

-

MEP Pathway: Pyruvate and glyceraldehyde-3-phosphate are used to produce 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted through a series of steps to both IPP and DMAPP.

-

Formation of FPP: IPP and DMAPP are then used to build the C15 backbone of sesquiterpenoids. Geranyl pyrophosphate (GPP) is formed from the condensation of one molecule of IPP and one molecule of DMAPP. A subsequent addition of another IPP molecule to GPP by farnesyl pyrophosphate synthase (FPPS) yields farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.

The following diagram illustrates the upstream pathway leading to the formation of FPP.

Core Picrotoxane Skeleton Formation and Tailoring

The conversion of the linear FPP molecule into the complex polycyclic structure of this compound is hypothesized to proceed through the action of two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).

-

Cyclization: A specific terpene synthase, provisionally named "picrotoxane synthase," is proposed to catalyze the cyclization of FPP to form a foundational picrotoxane carbocation intermediate. This is a critical step that establishes the characteristic carbon skeleton of the picrotoxane family. The exact structure of the initial cyclized product is currently unknown.

-

Oxidative Modifications: Following cyclization, the picrotoxane skeleton undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 enzymes. These enzymes are responsible for introducing the multiple hydroxyl and epoxide functionalities, as well as forming the lactone rings that are characteristic of this compound. The precise sequence of these oxidative steps is yet to be determined.

The following diagram presents a hypothetical downstream pathway from FPP to this compound.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the enzyme kinetics, metabolite concentrations, or gene expression levels for the this compound biosynthetic pathway. The following table is provided as a template for future research and to highlight the key parameters that need to be determined to fully characterize this pathway.

| Enzyme/Metabolite | Plant Source | Method of Quantification | Measured Value | Reference |

| Precursor Pathway | ||||

| Farnesyl Pyrophosphate Synthase (FPPS) | Anamirta cocculus | Enzyme Assay (e.g., radiometric, LC-MS) | Data not available | |

| Farnesyl Pyrophosphate (FPP) | Anamirta cocculus | Metabolomics (e.g., GC-MS, LC-MS) | Data not available | |

| Picrotoxane-Specific Pathway | ||||

| Picrotoxane Synthase (putative) | Anamirta cocculus | Enzyme Assay with FPP | Data not available | |

| Picrotoxane Skeleton Intermediate | Anamirta cocculus | Metabolomics (LC-MS/MS) | Data not available | |

| Cytochrome P450s (specific to pathway) | Anamirta cocculus | qRT-PCR, Proteomics | Data not available | |

| This compound | Anamirta cocculus | HPLC, LC-MS | Data not available |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining transcriptomics, proteomics, metabolomics, and classical biochemical techniques. The following are generalized protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate terpene synthase and cytochrome P450 genes involved in this compound biosynthesis.

Methodology:

-

Plant Material: Collect tissues from Anamirta cocculus known to accumulate this compound (e.g., seeds) at different developmental stages.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify unigenes with homology to known terpene synthases and cytochrome P450s.

-

Differential Expression Analysis: Compare gene expression levels across different tissues and developmental stages to identify candidate genes whose expression correlates with this compound accumulation.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate terpene synthases and cytochrome P450s.

Methodology:

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors (e.g., for E. coli or yeast).

-

Heterologous Protein Expression and Purification: Express the recombinant proteins and purify them using affinity chromatography.

-

In Vitro Enzyme Assays:

-

Terpene Synthase: Incubate the purified TPS with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized product.

-

Cytochrome P450: Co-express the CYP with a cytochrome P450 reductase in a suitable host system (e.g., yeast). Incubate the microsomes with the putative substrate (the product of the TPS reaction) and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

In Vivo Characterization: Transiently express the candidate genes in a heterologous plant host (e.g., Nicotiana benthamiana) and analyze the metabolome for the production of new compounds.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants remains a significant knowledge gap in the field of natural product chemistry. The proposed pathway in this guide, based on the established principles of terpenoid biosynthesis, provides a roadmap for future research. The immediate priorities should be the deep sequencing of the Anamirta cocculus transcriptome to identify candidate genes, followed by the functional characterization of these genes to piece together the enzymatic steps leading to this compound. A detailed understanding of this pathway will not only be a significant scientific achievement but could also open avenues for the biotechnological production of this compound and related compounds for pharmacological research and development. The intricate molecular architecture of this compound, sculpted by a series of precise enzymatic reactions, continues to be a compelling subject for scientific inquiry.

References

Isohyenanchin's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin, a picrotoxane sesquiterpene lactone derived from the plant Hyenanche globosa, is a potent neurotoxin that elicits convulsant effects through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth examination of the mechanism of action of this compound, primarily through the lens of its close structural and functional analogue, picrotoxin. Due to a scarcity of direct quantitative data for this compound, this document leverages the extensive research on picrotoxin to elucidate the binding kinetics, functional consequences, and experimental approaches relevant to understanding this compound's effects on GABA-A receptors. The guide details the non-competitive antagonism at the picrotoxinin binding site within the GABA-A receptor's chloride ion channel, presenting available quantitative data for related compounds, outlining key experimental protocols, and visualizing the associated molecular pathways and experimental workflows.

Introduction: The GABA-A Receptor and Picrotoxane Neurotoxins

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[2] This receptor is a key target for a wide array of therapeutic and toxic compounds.

Picrotoxane sesquiterpenes, including this compound and its more extensively studied relative picrotoxin, represent a class of potent GABA-A receptor antagonists.[3] Their shared bicyclic structure enables them to act as non-competitive antagonists, inducing convulsant effects by blocking the inhibitory action of GABA.[1] This guide will focus on the mechanism of this antagonism, using picrotoxin as the primary model to infer the actions of this compound.

Molecular Mechanism of Action: Non-Competitive Antagonism

This compound, like picrotoxin, is understood to be a non-competitive antagonist of the GABA-A receptor. This mode of action is characterized by the antagonist binding to a site on the receptor that is distinct from the agonist (GABA) binding site.[1]

The Picrotoxinin Binding Site

The binding site for picrotoxane sesquiterpenes, often referred to as the picrotoxinin site, is located within the transmembrane pore of the GABA-A receptor's chloride ion channel.[4] This site is distinct from the extracellular GABA binding sites located at the interface of the α and β subunits. The binding of this compound or picrotoxin to this site physically obstructs the flow of chloride ions, even when GABA is bound to the receptor and the channel is in an "open" conformation.[1]

Functional Consequences of Binding

The binding of this compound to the picrotoxinin site results in the following functional consequences:

-

Inhibition of GABA-induced Chloride Currents: The primary effect is a reduction in the amplitude of GABA-activated chloride currents. This inhibition is non-competitive, meaning that increasing the concentration of GABA cannot fully overcome the blocking effect of the antagonist.

-

Use-Dependent Block: The blocking action of picrotoxin, and presumably this compound, is often use-dependent. This means the antagonist has a higher affinity for the open or desensitized states of the receptor channel, which are induced by the presence of GABA.[2]

-

Convulsant Activity: By blocking the major inhibitory pathway in the brain, the overall balance of neuronal activity is shifted towards excitation, leading to hyperexcitability and convulsions.

Quantitative Analysis of Picrotoxane-GABA-A Receptor Interactions

| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| Picrotoxinin | Rat Cerebral Cortex | Radioligand Binding ([3H]TBOB) | IC50 | 9 µM | [3] |

| 5-methyl-picrotoxinin | Rat Cerebral Cortex | Radioligand Binding ([3H]TBOB) | IC50 | 9 µM | [3] |

Table 1: Quantitative Data for Picrotoxane Sesquiterpenes on GABA-A Receptors. This table summarizes the available quantitative data for picrotoxinin and a synthetic analog. TBOB (t-butylbicycloorthobenzoate) is a radioligand that binds to the picrotoxinin site.

Experimental Protocols

The investigation of this compound's mechanism of action on GABA-A receptors would involve two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are used to determine the binding affinity and specificity of a compound for a particular receptor.

Objective: To determine the binding affinity (Ki) of this compound for the picrotoxinin binding site on the GABA-A receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the prepared brain membranes, a fixed concentration of a radioligand that binds to the picrotoxinin site (e.g., [3H]TBOB or [3H]dihydropicrotoxinin), and varying concentrations of unlabeled this compound (the competitor).

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known picrotoxinin site ligand, such as unlabeled picrotoxin).

-

Incubate the tubes at a specific temperature for a set period to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) on Xenopus oocytes or patch-clamp on cultured neurons or cell lines expressing GABA-A receptors, are used to measure the functional effects of a compound on ion channel activity.

Objective: To characterize the functional inhibition of GABA-A receptor-mediated currents by this compound.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Use primary cultured neurons or a cell line (e.g., HEK293 cells) stably or transiently expressing specific GABA-A receptor subunits.

-

Plate the cells on coverslips for recording.

-

-

Recording Setup:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution.

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single cell.

-

Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the membrane potential at a specific holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply GABA to the cell using a rapid perfusion system to elicit a baseline chloride current.

-

Co-apply GABA with varying concentrations of this compound to the cell.

-

Wash out the drugs with the extracellular solution to observe recovery.

-

-

Data Acquisition and Analysis:

-

Record the GABA-induced currents in the absence and presence of this compound using an amplifier and data acquisition software.

-

Measure the peak amplitude of the GABA-induced currents.

-

Plot the percentage of inhibition of the GABA current as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 for the functional inhibition.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Signaling pathway of GABA-A receptor and inhibition by this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for a whole-cell patch-clamp experiment.

Caption: Logical relationship of this compound to GABA-A receptor antagonism.

Conclusion

The mechanism of action of this compound on GABA-A receptors is best understood through the extensive research conducted on its structural and functional analogue, picrotoxin. As a non-competitive antagonist, this compound binds to the picrotoxinin site within the chloride ion channel, physically occluding ion flow and thereby inhibiting GABAergic neurotransmission. This action underlies its potent convulsant effects. While direct quantitative data for this compound remains limited, the experimental protocols and mechanistic understanding derived from studies on picrotoxin provide a robust framework for future investigations into this and other related neurotoxins. Further research employing the methodologies outlined in this guide is necessary to precisely quantify the binding affinity and functional potency of this compound and to fully elucidate any subtle differences in its interaction with the GABA-A receptor compared to other picrotoxane sesquiterpenes.

References

- 1. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of γ-aminobutyric acid (GABA) type A receptor subtypes using isosteric and allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Isohyenanchin as a Novel Antagonist of RDLac Homo-oligomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin, a picrotoxane sesquiterpenoid, has been identified as an antagonist of RDLac homo-oligomers, a subtype of insect ionotropic GABA receptors. This technical guide provides a comprehensive overview of the role of this compound as an antagonist of these receptors. While direct quantitative data and detailed experimental protocols for the this compound-RDLac interaction are not widely available in the public domain, this document synthesizes the existing knowledge on RDL receptors, picrotoxin-like antagonists, and the putative mechanism of action of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the insect GABA receptor as a target for novel insecticides.

Introduction to RDLac Homo-oligomers

GABA, the primary inhibitory neurotransmitter in insects, binds to the RDL receptor, causing a conformational change that opens the chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

This compound: A Picrotoxin-like Antagonist

This compound, also known as hydroxycoriatin, is a naturally occurring picrotoxane sesquiterpenoid. It has been identified as an antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors.[7] Picrotoxin and related compounds are non-competitive antagonists of GABA receptors, acting as channel blockers.[8][9] They are believed to bind to a site within the ion channel pore, physically obstructing the flow of chloride ions.[10][11]

Mechanism of Action

The proposed mechanism of action for this compound on RDLac homo-oligomers is consistent with that of other picrotoxin-like compounds. It is hypothesized to act as a non-competitive antagonist by binding to a site within the chloride ion channel of the RDLac receptor. This binding event is thought to stabilize a closed or non-conducting state of the channel, thereby preventing GABA-induced chloride ion influx. This inhibition of inhibitory signaling leads to hyperexcitation of the insect's nervous system, resulting in convulsions and death.

Quantitative Data (Illustrative)

Specific quantitative data for the antagonist activity of this compound on RDLac homo-oligomers is not available in the public domain. The following table provides an illustrative representation of the type of data that would be generated from electrophysiological and binding assays to characterize such an antagonist.

| Parameter | Description | Illustrative Value |

| IC50 | The half-maximal inhibitory concentration of this compound required to block the GABA-induced current in RDLac receptors. | 100 nM |

| Ki | The inhibitory constant, representing the binding affinity of this compound to the RDLac receptor. | 50 nM |

| Hill Slope | A measure of the cooperativity of the antagonist binding. | ~1.0 |

Note: The values presented in this table are for illustrative purposes only and are not based on experimental data for this compound and RDLac.

Experimental Protocols

Detailed experimental protocols for studying the interaction of this compound with RDLac homo-oligomers are not publicly available. However, based on standard methods for characterizing GABA receptor antagonists, the following protocols would be appropriate.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is commonly used to study the function of ion channels expressed in a heterologous system.

-

cRNA Preparation: Synthesize capped RNA (cRNA) encoding the RDLac subunit from a linearized cDNA template.

-

Oocyte Injection: Inject the RDLac cRNA into mature Xenopus laevis oocytes.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Apply GABA to activate the RDLac receptors and record the resulting chloride current.

-

Co-apply GABA with varying concentrations of this compound to determine its inhibitory effect on the GABA-induced current.

-

-

Data Analysis: Plot the inhibition of the GABA current as a function of this compound concentration to determine the IC50 value.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to its receptor.

-

Membrane Preparation: Prepare cell membranes from a system expressing the RDLac homo-oligomers (e.g., transfected insect cell lines or Xenopus oocytes).

-

Radioligand: Use a radiolabeled ligand that binds to the picrotoxin site of the GABA receptor, such as [3H]EBOB (ethynylbicycloorthobenzoate).

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the displacement of the radioligand by this compound to calculate the Ki value.

Visualizations

Signaling Pathway of RDLac Homo-oligomer and Antagonism by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AOP-Wiki [aopwiki.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The picrotoxinin binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Isohyenanchin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohyenanchin, a picrotoxane sesquiterpene lactone, is a natural compound found in plants of the genus Hyaenanche and Coriaria. Structurally similar to the known neurotoxins hyenanchin and tutin, this compound has been a subject of interest for its potential biological activities. This technical guide provides a summary of the available data on the preliminary biological screening of this compound and its related compounds, with a focus on cytotoxicity, antimicrobial, and anti-inflammatory properties. Due to the limited specific research on this compound, this guide also incorporates data from studies on closely related compounds and extracts of the source plant, Hyaenanche globosa, to provide a broader context for its potential pharmacological profile.

Cytotoxicity Screening

Direct cytotoxic evaluation of purified this compound is not extensively documented in publicly available literature. However, studies on extracts of Hyaenanche globosa, from which this compound is isolated, and on the related compound hyenanchin, provide some initial insights.

A study investigating the biological activities of various extracts from Hyaenanche globosa reported that the ethanolic extract of the fruits exhibited cytotoxic effects.[1][2] The 50% inhibitory concentration (IC50) of this extract on the viability of HeLa cells was determined to be 37.7 µg/mL.[1] Further fractionation of this extract indicated that the n-hexane fraction possessed the highest toxicity.[1]

Interestingly, when the pure compounds tutin and hyenanchin were isolated from the active fraction, they did not show significant inhibition of cell viability or proliferation at the concentrations tested.[1] This suggests that the observed cytotoxicity of the crude extract may be due to a synergistic effect of multiple compounds or that other, more potent cytotoxic constituents are present in the extract.

Table 1: Cytotoxicity Data for Hyaenanche globosa Fruit Extract

| Extract/Compound | Cell Line | IC50 (µg/mL) |

| Ethanolic Fruit Extract | HeLa | 37.7[1] |

| Hyenanchin | Not specified | No significant inhibition[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of plant extracts and isolated compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or plant extract, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). A control group receives only the solvent.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Antimicrobial Activity Screening

The antimicrobial properties of purified this compound have not been specifically reported. However, the ethanolic extract of the leaves and fruits of Hyaenanche globosa has demonstrated antibacterial activity, particularly against Mycobacterium smegmatis.

Table 2: Antimicrobial Activity of Hyaenanche globosa Extracts against M. smegmatis

| Extract | MIC (mg/mL) | MBC (mg/mL) |

| Ethanolic Leaf Extract | 3.1[1] | 1.56[1] |

| Ethanolic Fruit Extract | 3.1[1] | 6.2[1] |

Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify the antimicrobial activity of a compound.

Workflow for MIC/MBC Determination

Caption: Workflow for MIC and MBC determination.

Methodology:

-

Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., M. smegmatis) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

-

MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar medium. The plates are then incubated. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Anti-inflammatory Activity Screening

There is currently no specific information available in the scientific literature regarding the anti-inflammatory activity of this compound. General screening for anti-inflammatory properties often involves assays that measure the inhibition of key inflammatory mediators.

Potential Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

A common in vitro model for assessing anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Signaling Pathway of LPS-induced NO Production

Caption: Simplified LPS-induced NO production pathway.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Conclusion

The preliminary biological activity screening of this compound is still in its nascent stages, with a significant lack of direct studies on the purified compound. The available data on the extracts of Hyaenanche globosa suggest potential antibacterial and cytotoxic properties, although the activity of the isolated hyenanchin was not significant in the reported cytotoxicity assay. Further research is imperative to isolate and purify this compound in sufficient quantities for comprehensive biological evaluation. Future studies should focus on a broader range of cancer cell lines for cytotoxicity screening, a wider panel of pathogenic microorganisms for antimicrobial testing, and various in vitro and in vivo models to elucidate any potential anti-inflammatory effects. Such investigations will be crucial in determining the therapeutic potential, if any, of this compound.

References

Preliminary Toxicological Profile of Isohyenanchin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicological profile of Isohyenanchin. Given the limited availability of direct toxicological studies on this compound, this document synthesizes existing data, information from related compounds, and established toxicological principles to construct a preliminary assessment. This guide is intended to inform researchers, scientists, and drug development professionals about the known and potential toxicities of this compound, and to outline the necessary experimental investigations for a complete safety evaluation.

Introduction to this compound

This compound is a picrotoxane sesquiterpenoid and a derivative of tutin. It is naturally found in plants of the Coriaria species. Historically, this compound, along with tutin, has been identified as the toxic agent in instances of "toxic honey" poisoning in New Zealand.[1][2][3][4] Human consumption of honey contaminated with these substances has led to significant adverse health effects, primarily neurological in nature.[1][2][3][4]

Pharmacologically, this compound is known to be a weak antagonist of ionotropic GABA (γ-aminobutyric acid) receptors. Its toxic effects are directly related to this mechanism of action, which it shares with its parent compound, tutin, and the well-studied neurotoxin, picrotoxinin.

Known Toxicological Effects in Humans (Qualitative Data)

Cases of human poisoning from honey contaminated with this compound and tutin have provided qualitative data on its toxicological effects. The primary target of toxicity is the central nervous system (CNS). Symptoms observed in affected individuals include:

-

Nausea and vomiting

-

Excitement and confusion

-

Headache and dizziness

-

Severe convulsions (seizures)

-

In extreme cases, progression to a comatose state and memory impairment

These symptoms are consistent with the effects of a CNS stimulant and convulsant, which aligns with its mechanism as a GABA receptor antagonist.[5]

Mechanism of Action: GABA Receptor Antagonism

The primary mechanism underlying the toxicity of this compound is its antagonism of GABAA receptors. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its binding to the GABAA receptor, a ligand-gated ion channel, leads to an influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound, like picrotoxinin, acts as a non-competitive antagonist of the GABAA receptor.[6][7][8] It is believed to bind within the chloride ion channel of the receptor complex, physically blocking the flow of chloride ions.[7][9] This prevents GABA from exerting its inhibitory effect, leading to a state of neuronal hyperexcitability. This disinhibition of neuronal circuits is the underlying cause of the observed CNS stimulation and convulsions.[5]

Quantitative Toxicological Data

To date, there are no publicly available, peer-reviewed studies that provide specific quantitative toxicological data for this compound, such as the median lethal dose (LD50) or the no-observed-adverse-effect level (NOAEL). However, reports from the New Zealand Food Safety Authority (NZFSA) on the toxicity of honey contaminants mention that commissioned experimental studies found this compound (referred to as hyenanchin) to be "essentially not toxic at amounts where tutin would cause death," indicating it has a lower acute toxicity than tutin.[2] The primary data from these studies are not readily accessible.

Due to the lack of direct data for this compound, we present the available quantitative data for its structural and mechanistic analog, picrotoxin/picrotoxinin, for comparative and risk assessment context.

Table 1: Quantitative Toxicological Data for Picrotoxin/Picrotoxinin

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Mouse | Oral | 15 mg/kg | [7] |

| LDLo (Lowest Reported Lethal Dose) | Human | Oral | 0.357 mg/kg | [9] |

| IC50 (GABAA Receptor Inhibition) | - | In vitro | 1.15 µM | [8] |

It is crucial to note that these values are for picrotoxin/picrotoxinin and should not be directly extrapolated to this compound without further investigation.

Experimental Protocols for Toxicological Assessment

While specific experimental protocols used for this compound are not available, standard toxicological testing guidelines would be applicable. Below are detailed methodologies for key experiments that would be essential for characterizing the toxicological profile of this compound.

-

Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties.

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to standard laboratory diet and water.

-

Administration of Test Substance:

-

Animals are fasted prior to dosing (food, but not water, is withheld overnight).

-

This compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent).

-

A single dose is administered by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on a preliminary assessment of toxicity.

-

A stepwise procedure is used, with the outcome of dosing at one level determining the dose for the next group of animals.

-

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects such as tremors and convulsions), and changes in body weight for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The results are assessed in terms of the number of animals that die or show signs of toxicity at each dose level, allowing for classification of the substance according to its acute toxicity.

-

Objective: To screen for potential neurotoxic effects of this compound, including changes in behavior, motor function, and autonomic responses.

-

Test Animals: Rodents (e.g., rats or mice).

-

Procedure:

-

Animals are dosed with this compound at several dose levels, including a control group receiving the vehicle only.

-

At the time of expected peak effect, and at specified intervals thereafter, each animal is observed systematically using a standardized scoring sheet.

-

Home Cage Observations: Posture, presence of tremors, convulsions, unusual behaviors.

-

Open Field Observations: Gait, arousal level, stereotypy, ataxia.

-

Manipulative Tests: Approach response, touch response, righting reflex, sensory responses (e.g., to a click or light), grip strength, motor activity (measured in an automated device).

-

-

Data Analysis: Scores and measurements are compared between treated and control groups to identify dose-dependent neurotoxic effects.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a neurotoxin that acts as a GABAA receptor antagonist. Human poisoning incidents have qualitatively described its convulsant and CNS-stimulant effects. While preliminary information suggests it may be less acutely toxic than its parent compound, tutin, a significant data gap exists regarding its quantitative toxicological profile.

For a comprehensive understanding of the safety of this compound, the following studies are essential:

-

Acute, sub-chronic, and chronic toxicity studies to determine dose-response relationships and identify target organs.

-

A full safety pharmacology battery to assess effects on the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity and carcinogenicity studies to evaluate its mutagenic and cancer-causing potential.

-

Reproductive and developmental toxicity studies to assess its effects on fertility and embryonic development.

The information presented in this guide serves as a foundational toxicological profile based on current knowledge. It is imperative that further empirical studies are conducted to fully characterize the risks associated with this compound exposure.

References

- 1. foodstandards.gov.au [foodstandards.gov.au]

- 2. nzmj.org.nz [nzmj.org.nz]

- 3. Poisoning due to tutin in honey-a report of an outbreak in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Picrotoxin - Wikipedia [en.wikipedia.org]

Isohyenanchin: A Potential Modulator of Neurological Pathways in Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isohyenanchin is a polycyclic picrotoxane sesquiterpene lactone. Picrotoxanes are a class of natural compounds known for their potent biological activities, particularly their effects on the central nervous system.[1] Historically, compounds in this family, such as picrotoxin, have been utilized as tools to study inhibitory neurotransmission due to their antagonistic effects on γ-aminobutyric acid (GABA) receptors.[2] While direct research on this compound in the context of neurological diseases is limited, its structural similarity to other well-characterized picrotoxanes and its known interaction with GABA receptors suggest its potential as a valuable research tool and a lead compound for drug discovery in neurology.

This technical guide provides a comprehensive overview of the current understanding of this compound, drawing from data on related compounds and the broader role of its target receptors in neurological disorders. We will explore its chemical properties, postulated mechanisms of action, and potential relevance in the key areas of neuroinflammation, excitotoxicity, and oxidative stress. This document aims to equip researchers with the foundational knowledge required to design and execute preclinical studies investigating the therapeutic potential of Isoenanchin.

Chemical and Physical Properties

This compound belongs to the picrotoxane family of sesquiterpenoids, characterized by a highly oxidized and complex molecular architecture. The core structure features a cis-fused hydrindane ring system with multiple stereocenters, a lactone ring, and an epoxide functionality.[1] These structural features are crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C15H18O7 | N/A |

| Molecular Weight | 310.3 g/mol | N/A |

| Class | Picrotoxane Sesquiterpenoid | [1] |

| Known Biological Activity | GABA-A Receptor Antagonist | Inferred from related compounds |

| Source | Hyenancha globosa | Inferred from related compounds |

Postulated Mechanism of Action in a Neurological Context

The primary mechanism of action for picrotoxane sesquiterpenoids is the non-competitive antagonism of the ionotropic GABA-A receptor.[3][4] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[5] By binding to a site within the chloride channel pore, picrotoxanes block the influx of chloride ions, thereby reducing the inhibitory effect of GABA and leading to neuronal hyperexcitability.[3][4]

Relevance in Neurological Disease Research

The modulation of GABAergic signaling has significant implications for a variety of neurological disorders. While GABA-A receptor antagonism is traditionally associated with pro-convulsant activity, recent research suggests a more nuanced role in disease pathology.[3][6]

Neuroinflammation

Neuroinflammation is a key component in the pathogenesis of many neurodegenerative diseases.[7] The GABAergic system has been shown to have a reciprocal relationship with neuroinflammatory processes. While activation of GABA-A receptors can have anti-inflammatory effects, the role of antagonists is less clear and appears to be context-dependent.[3] In some models of chronic neuroinflammation, blocking GABA-A receptors has been shown to improve inflammatory markers.[3][6] This suggests that in certain pathological states characterized by excessive GABAergic tone, antagonists like this compound could potentially restore a balanced immune response.

Excitotoxicity

Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters like glutamate, is a common pathway in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[8][9] The interplay between the excitatory glutamatergic and inhibitory GABAergic systems is critical for maintaining neuronal homeostasis.[5] While GABA-A receptor activation is generally considered neuroprotective against excitotoxicity, some studies suggest that in specific contexts, such as oxygen-glucose deprivation, GABA-A agonists can paradoxically exacerbate neuronal injury.[10] The effect of GABA-A antagonists on excitotoxicity is complex; while they can increase neuronal excitability, they may also have protective effects in certain scenarios by modulating downstream signaling pathways.[11][12]

Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage in neurodegenerative disorders.[13] The GABAergic system is known to be modulated by ROS, and in turn, GABAergic signaling can influence cellular oxidative stress levels.[14][15] Activation of GABA-A receptors has been shown to mitigate oxidative damage in models of cerebral ischemia.[16] The potential effects of GABA-A antagonists like this compound on oxidative stress are not well-defined and represent an important area for future investigation.

References

- 1. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. rjpponline.org [rjpponline.org]

- 3. mdpi.com [mdpi.com]

- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 5. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroinflammation alters GABAergic neurotransmission in hyperammonemia and hepatic encephalopathy, leading to motor incoordination. Mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting neuroinflammation: The role and therapeutic potential of GABA in neuro-immune interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor activation attenuates excitotoxicity but exacerbates oxygen-glucose deprivation-induced neuronal injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactive Oxygen Species in the Regulation of the GABA Mediated Inhibitory Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]